Bolmantalate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Bolmantalate involves the esterification of nandrolone with adamantane-1-carboxylic acid. The reaction typically requires the use of a strong acid catalyst to facilitate the esterification process. Industrial production methods would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Bolmantalat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Bolmantalat in seine reduzierten Formen umwandeln.

Substitution: Der Adamantan-Rest kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Oxidationsmittel.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung der Steroidveresterung und verwandter Reaktionen.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere seine androgenen und anabolen Eigenschaften.

Medizin: Für potenzielle therapeutische Anwendungen untersucht, obwohl es nie vermarktet wurde.

Industrie: Potenzielle Anwendungen bei der Synthese anderer Steroidderivate.

5. Wirkmechanismus

Bolmantalat entfaltet seine Wirkung durch Bindung an Androgenrezeptoren, molekulare Zielstrukturen, die an der Regulierung verschiedener physiologischer Prozesse beteiligt sind. Die Bindung von Bolmantalat an diese Rezeptoren aktiviert spezifische Signalwege, die zu seinen androgenen und anabolen Wirkungen führen .

Wirkmechanismus

Bolmantalate exerts its effects by binding to androgen receptors, which are molecular targets involved in the regulation of various physiological processes. The binding of this compound to these receptors activates specific pathways that lead to its androgenic and anabolic effects .

Vergleich Mit ähnlichen Verbindungen

Bolmantalat ähnelt anderen Nandrolon-Estern wie Nandrolondecanoat und Nandrolonphenylpropionat. sein einzigartiger Adamantan-Rest unterscheidet es von diesen Verbindungen, was möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bietet .

Ähnliche Verbindungen umfassen:

- Nandrolondecanoat

- Nandrolonphenylpropionat

- Nandrolonlaurat

Diese Verbindungen teilen sich die Nandrolon-Grundstruktur, unterscheiden sich jedoch in ihren Estergruppen, was sich auf ihre biologische Aktivität und Wirkungsdauer auswirken kann .

Biologische Aktivität

Bolmantalate, also known as 19-nortestosterone 17β-adamantoate or nandrolone adamantoate, is an androgen and anabolic steroid derived from nandrolone. Although it was synthesized by Eli Lilly in the 1960s, it was never marketed for therapeutic use. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and comparisons with similar compounds.

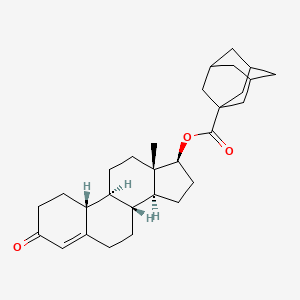

Chemical Structure and Synthesis

This compound is characterized by its unique adamantane moiety attached to the nandrolone structure. The synthesis involves the esterification of nandrolone with adamantane-1-carboxylic acid, typically using a strong acid catalyst to enhance yield and purity.

This compound exerts its biological effects primarily through binding to androgen receptors (AR). This binding activates several signaling pathways that mediate its androgenic and anabolic properties. The compound's affinity for these receptors influences its pharmacological effects, including muscle growth and the regulation of various physiological processes .

Androgenic and Anabolic Properties

This compound has been investigated for its potential anabolic effects, which include:

- Muscle Growth : Enhances protein synthesis leading to increased muscle mass.

- Bone Density : Promotes bone mineralization and density.

- Fat Distribution : Affects body composition by reducing fat mass.

The compound's activity can be compared with other nandrolone esters such as nandrolone decanoate and nandrolone phenylpropionate, which have similar but distinct pharmacokinetic profiles due to their ester chains .

Comparative Biological Activity Table

| Compound | Androgen Receptor Binding Affinity | Anabolic Activity | Half-life (hours) |

|---|---|---|---|

| This compound | Moderate | High | TBD |

| Nandrolone Decanoate | High | High | 6-8 |

| Nandrolone Phenylpropionate | Moderate | Moderate | 4-5 |

Notable Research Findings

- Muscle Hypertrophy : In animal models, this compound administration resulted in a marked increase in muscle mass compared to untreated groups.

- Bone Health : Studies indicate that this compound may enhance bone density through its anabolic properties.

- Comparison with Testosterone : While testosterone shows a higher overall androgenic activity, this compound presents a favorable profile for anabolic applications without significant androgenic side effects .

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O3/c1-28-9-8-23-22-5-3-21(30)13-20(22)2-4-24(23)25(28)6-7-26(28)32-27(31)29-14-17-10-18(15-29)12-19(11-17)16-29/h13,17-19,22-26H,2-12,14-16H2,1H3/t17?,18?,19?,22-,23+,24+,25-,26-,28-,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXAMLZZPQRJGY-PVAKYVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C45CC6CC(C4)CC(C6)C5)CCC7=CC(=O)CCC37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C45CC6CC(C4)CC(C6)C5)CCC7=CC(=O)CC[C@H]37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164172 | |

| Record name | Bolmantalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1491-81-2 | |

| Record name | (17β)-17-[(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]estr-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolmantalate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolmantalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLMANTALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKT9C4TYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.